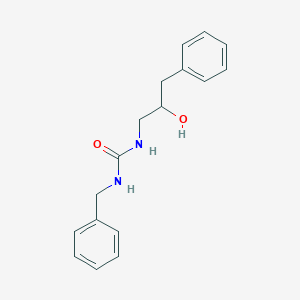

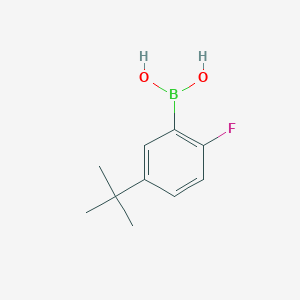

1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea” is a urea derivative. Urea derivatives are an important class of molecules with diverse chemical and biological properties, and they are extensively employed in chemical, pharmaceutical, and agrochemical industries .

Synthesis Analysis

While specific synthesis methods for “1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea” are not available, a general method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea” would consist of a urea core (a carbonyl group flanked by two amine groups), with one amine group substituted by a benzyl group and the other by a 2-hydroxy-3-phenylpropyl group .Chemical Reactions Analysis

Reactions at the benzylic position (the carbon adjacent to the aromatic ring) are very important for synthesis problems. These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique

Rational Design and Synthesis for Cytotoxic Activity

A study by Purwanto et al. (2020) focused on the synthesis of N-(Phenylcarbamoyl)Benzamide derivatives, highlighting their significant cytotoxic effects against HeLa cell lines. This research underscores the potential of urea derivatives in developing anticancer drugs due to their enhanced membrane penetration and pharmacological activity, achieved through structural modification to increase lipophilicity (Purwanto, Siswandono, Hardjono, & Triwidiandany, 2020).

Enhancing Chemical Synthesis

Thalluri et al. (2014) demonstrated the utility of ureas in chemical synthesis, particularly in the Lossen rearrangement, facilitating the conversion of carboxylic acids to ureas. This method is noted for its good yields, lack of racemization, and environmental friendliness, providing a cost-effective approach to urea synthesis (Thalluri, Manne, Dev, & Mandal, 2014).

Investigating DNA Interactions

Research by Ajloo et al. (2015) explored the interaction between new tetradentates Schiff bases containing N2O2 donor atoms and calf-thymus DNA. This study is significant for understanding how urea derivatives can bind to DNA, potentially informing drug design strategies targeting DNA interactions (Ajloo, Shabanpanah, Shafaatian, Ghadamgahi, Alipour, Lashgarbolouki, & Saboury, 2015).

Novel Inhibitors for ROCK Kinases

Research by Pireddu et al. (2012) identified potent ROCK inhibitors among 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, revealing the importance of the benzylic stereogenic center in activity. This study contributes to the development of new therapeutic agents targeting ROCK kinases, which are involved in various diseases (Pireddu, Forinash, Sun, Martin, Sung, Alexander, Zhu, Guida, Schönbrunn, Sebti, & Lawrence, 2012).

Propriétés

IUPAC Name |

1-benzyl-3-(2-hydroxy-3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c20-16(11-14-7-3-1-4-8-14)13-19-17(21)18-12-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNQQIXLRYLUFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)NCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(naphthalen-2-yloxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2892891.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2892893.png)

![1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-2-ylprop-2-en-1-one](/img/structure/B2892895.png)

![ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate](/img/structure/B2892902.png)

![5-(2-Chlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2892905.png)

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline-8-carbonitrile](/img/structure/B2892910.png)